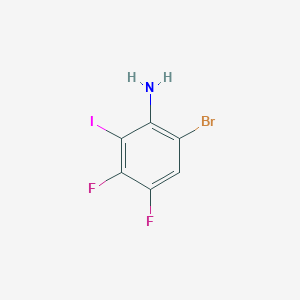

6-Bromo-3,4-difluoro-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-difluoro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2IN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYMHMVMESSXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 3,4 Difluoro 2 Iodoaniline and Analogous Systems

Strategies for Regioselective Halogenation of Aniline (B41778) Precursors

The introduction of multiple, different halogen atoms onto an aniline ring in a regiocontrolled manner presents a formidable synthetic challenge. The high reactivity of the aniline ring towards electrophilic substitution often leads to a mixture of ortho- and para-substituted products, and polyhalogenation can occur readily. byjus.com Therefore, specialized techniques are required to achieve the desired substitution pattern seen in complex molecules like 6-bromo-3,4-difluoro-2-iodoaniline. These strategies often involve the use of specific halogenating agents, catalytic systems to enhance selectivity, and the strategic manipulation of the aniline substrate itself to direct the halogenation to a specific position.

Electrophilic Halogenation with N-Halosuccinimides (NXS)

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used reagents for the halogenation of aromatic compounds. beilstein-journals.org They are favored due to their ease of handling compared to gaseous halogens and the potential for recycling the succinimide (B58015) byproduct. beilstein-journals.org However, the reactivity of NXS varies, with NBS being generally more reactive than NCS and NIS, which sometimes require activation to effect halogenation on less reactive substrates. beilstein-journals.org For highly activated systems like anilines, controlling the reaction to prevent over-halogenation is a key challenge. beilstein-journals.org

To improve the reactivity and selectivity of halogenations using NXS, various catalytic systems have been developed. These can be broadly categorized into Lewis acids, Brønsted acids, and other catalytic promoters. beilstein-journals.orgresearchgate.net For instance, arylamines themselves can act as catalysts, generating a more reactive N-halo arylamine intermediate in situ, which then serves as a selective electrophilic halogen source for other aromatic compounds. nih.gov The reactivity of this aniline catalyst can be fine-tuned by altering the electronic properties of its aryl group. nih.gov

Lewis acids such as Fe(NTf₂)₃, often in combination with a co-catalyst like I₂, have been shown to effectively catalyze the halogenation of a range of aromatic compounds with NXS, achieving high para-selectivity for substrates with electron-donating groups. researchgate.net Other systems, like a combination of NXS with PhSSiMe₃ or PhSSPh, can activate the halogenating agent for use with less reactive aromatic compounds under mild conditions. acs.org This method is also applicable for chlorinations with NCS. acs.org

| Catalyst/Promoter | Halogenating Agent | Substrate Type | Key Feature |

| Aniline Derivatives | NCS, NBS, NIS | Heteroaromatic and aromatic compounds | Generates a highly reactive and selective N-halo arylamine intermediate. nih.gov |

| Fe(NTf₂)₃ / I₂ | NBS, NCS | Aromatic compounds | Dual activation accelerates reactions; high para-selectivity for electron-rich arenes. researchgate.net |

| PhSSiMe₃ or PhSSPh | NBS, NCS | Less reactive aromatic compounds | Activates NXS for mild halogenation of deactivated substrates. acs.org |

| PEG-400 (as auxiliary) | NXS | Phenols and anilines | Promotes catalyst-free halogenation with enhanced regioselectivity under mechanochemical conditions. beilstein-journals.org |

Achieving selective mono-halogenation of highly reactive substrates like anilines is often difficult, as reactions can easily proceed to di- or tri-halogenated products. byjus.combeilstein-journals.org A primary method for controlling the extent of halogenation is the careful management of the stoichiometry of the N-halosuccinimide reagent. beilstein-journals.org By using a controlled amount of NXS, it is possible to favor the formation of mono-halogenated products.

Recent developments have shown that the reaction medium and methodology can also play a crucial role. For example, using PEG-400 as a liquid-assisted grinding (LAG) agent in mechanochemical halogenations allows for stoichiometry-controlled synthesis of mono-, di-, and tri-halogenated anilines in excellent yields. beilstein-journals.org This method offers high regioselectivity, with para-substitution being almost exclusively observed where the position is available. beilstein-journals.org The protection of the amine functionality, for instance through acetylation, is a classic strategy to reduce the activating effect of the amino group and thus gain better control over the halogenation process. acs.org

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgnih.gov This approach can lead to shorter reaction times, higher yields, and unique selectivity. beilstein-journals.org

For the halogenation of anilines and phenols, catalyst-free mechanochemical methods using an electrical mortar and pestle have been developed. beilstein-journals.org With N-halosuccinimides as the halogen source and PEG-400 as a grinding auxiliary, a series of halogenated anilines can be synthesized rapidly and with high chemoselectivity. beilstein-journals.org The stoichiometry of the NXS reagent dictates the degree of halogenation, providing access to mono-, di-, or tri-halogenated products in a controlled manner within minutes. beilstein-journals.org This solvent-free or liquid-assisted grinding (LAG) approach is environmentally friendly and offers excellent regioselectivity, typically favoring the para-position. beilstein-journals.org

| Reaction Type | Halogenating Agent | Substrates | Conditions | Outcome |

| Mechanochemical Halogenation | NXS (NCS, NBS, NIS) | Phenols, Anilines | Automated grinder, PEG-400, Room Temp, 10-15 min | Stoichiometry-controlled mono-, di-, and tri-halogenation with high yields and para-selectivity. beilstein-journals.org |

| Mechanochemical Halogenation | NXS (NCS, NBS, NIS) | Unsymmetrically substituted azobenzenes | Ball mill, neat or liquid-assisted grinding (LAG) | Selective halogenation, sometimes requiring a Pd(II) catalyst depending on the substrate's electronic properties. beilstein-journals.orgnih.gov |

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group like an amide, carbamate (B1207046), or tertiary amine, coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgnih.gov This coordination directs the deprotonation to the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org Quenching this intermediate with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆) installs the halogen atom exclusively at the ortho-position. wikipedia.org

For aniline precursors, the amino group itself can be modified to become a potent DMG. For example, pivaloyl (-NHCOtBu) or carbamate (-NHCOOR) protected anilines are excellent substrates for DoM. This methodology allows for the precise introduction of a halogen ortho to the nitrogen, a critical step that would be difficult to achieve through classical electrophilic substitution, which typically favors para-substitution. This strategy is essential for synthesizing highly substituted anilines where specific ortho-functionalization is required. The hierarchy of DMG strength has been established, with the O-carbamate group being one of the most effective. nih.govorganic-chemistry.org

Halogenation via Activated Aniline Derivatives (e.g., N,N-Dialkylaniline N-Oxides)

A novel and highly regioselective method for halogenating anilines involves their temporary oxidation to N,N-dialkylaniline N-oxides. nih.govacs.orgacs.org This activation strategy overcomes the challenges of poor regioselectivity often encountered in the electrophilic halogenation of electron-rich anilines. nih.gov The N-oxide is generated from the corresponding N,N-dialkylaniline and then treated with a thionyl halide (SOBr₂ or SOCl₂). nih.govacs.org

This method exhibits remarkable regioselectivity that is dependent on the halogenating agent used. Treatment of N,N-dialkylaniline N-oxides with thionyl bromide (SOBr₂) results in exclusive bromination at the para-position. acs.orgacs.org In contrast, treatment with thionyl chloride (SOCl₂) leads predominantly to chlorination at the ortho-position. acs.orgacs.org These reactions are typically performed at low temperatures and provide a practical route to regioselectively monohalogenated anilines that are otherwise difficult to access. acs.org The protocol is general for a variety of substituted N,N-dialkylanilines, offering a complementary tool for synthetic chemists. acs.org

| Substrate (N,N-Dialkylaniline N-Oxide) | Reagent | Product | Selectivity (ortho:para) | Yield (%) |

| N,N-dimethylaniline N-oxide | SOBr₂ | 4-Bromo-N,N-dimethylaniline | Exclusive para | 69% acs.org |

| N,N-dimethylaniline N-oxide | SOCl₂ | 2-Chloro-N,N-dimethylaniline | 3.6:1 | 65% acs.org |

| 3-Methoxy-N,N-dimethylaniline N-oxide | SOBr₂ | 4-Bromo-3-methoxy-N,N-dimethylaniline | Exclusive para | 61% acs.org |

| 3-Methoxy-N,N-dimethylaniline N-oxide | SOCl₂ | 2-Chloro-5-methoxy-N,N-dimethylaniline & 6-Chloro-3-methoxy-N,N-dimethylaniline | 1.1:1 mixture of ortho isomers | 55% acs.org |

| 3-Fluoro-N,N-dimethylaniline N-oxide | SOBr₂ | 4-Bromo-3-fluoro-N,N-dimethylaniline | Exclusive para | 58% acs.org |

Transition Metal-Catalyzed Carbon-Nitrogen (C-N) Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for forging these critical bonds, offering significant advantages over classical methods that often require harsh conditions and exhibit limited substrate scope. youtube.com Among these, palladium-catalyzed reactions have been extensively developed and are widely utilized. nih.gov

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination has become an indispensable tool for the synthesis of substituted anilines. youtube.com These methods facilitate the coupling of an aryl halide or pseudohalide with a nitrogen-based nucleophile, providing a conceptually straightforward and powerful strategy for constructing C-N bonds. youtube.comyoutube.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. youtube.comacs.org This reaction has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods. youtube.com The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, subsequent reaction with the amine, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. nih.govuva.nl

The first generation of catalyst systems was effective for coupling secondary amines with various aryl bromides. youtube.com However, these initial systems were generally unable to couple primary amines due to competing side reactions. youtube.com Significant advancements have since been made through the development of new generations of catalysts, expanding the reaction's scope to include a wide array of amines and aryl halides, including chlorides, under milder conditions. youtube.com

Aryl iodides and bromides are typically more reactive than aryl chlorides in these coupling reactions. youtube.comyoutube.com For instance, studies have shown that with highly active catalysts, the coupling of aryl bromides with primary amines can be achieved with very low catalyst loadings. youtube.com The choice of solvent can also be critical; for example, aryl iodides were found to couple intermolecularly with modest yields when dioxane was used instead of toluene. youtube.com

The reaction is highly dependent on the choice of ligand, base, and solvent. The base plays a crucial role in the deprotonation of the amine or the palladium-amido intermediate. uva.nl While strong bases like sodium t-butoxide are common, the development of systems using weaker bases such as carbonates has broadened the functional group tolerance of the reaction. youtube.comacs.org

| Aryl Halide | Amine | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Aryl Bromides | Secondary Amines | First Generation (e.g., Pd[P(o-Tolyl)3]2) | Effective for a range of secondary amines. | youtube.com |

| Aryl Iodides/Triflates | Primary Amines | Second Generation (e.g., BINAP, DPPF ligands) | Reliable extension to primary amines; improved rates and yields. | youtube.com |

| Aryl Chlorides | Wide range of amines | Bulky Alkylphosphine Ligands | Allows coupling of less reactive aryl chlorides under milder conditions. | youtube.com |

| Aryl Halides | Ammonia (B1221849) | Josiphos-type ligand | Direct coupling of ammonia to form primary anilines. | youtube.comyoutube.com |

The evolution of the Buchwald-Hartwig amination has been largely driven by the design and development of sophisticated phosphine (B1218219) ligands. uva.nllibretexts.org These ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst, thereby expanding the substrate scope and improving reaction efficiency. uva.nlresearchgate.net

Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), have been instrumental in advancing the field. uva.nllibretexts.org These ligands promote the formation of highly reactive monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step. organic-chemistry.orguva.nl The steric bulk of the ligand protects the palladium center and promotes selectivity, while the electron-donating properties increase the electron density on the metal, facilitating key steps in the catalytic cycle. fiveable.me

For instance, the use of ligands like BrettPhos and RuPhos has enabled the coupling of a wide range of primary and secondary amines with various aryl and heteroaryl halides, often with low catalyst loadings and short reaction times. youtube.com The development of ligands such as the Josiphos-type has been critical for the successful coupling of challenging substrates like primary aliphatic amines and anilines. youtube.comyoutube.com

More recently, a new dialkyl biheteroaryl phosphine ligand, KPhos, has been developed for the palladium-catalyzed amination of aryl halides using aqueous ammonia and a hydroxide (B78521) base. researchgate.netub.eduvanderbilt.edu This system addresses the significant challenges of catalyst stability and competing hydroxylation reactions in the presence of high concentrations of water, allowing for the selective synthesis of primary arylamines. researchgate.netub.eduvanderbilt.edu Mechanistic studies have revealed that the turnover-limiting step in this system is the reductive elimination of the arylamine. researchgate.netvanderbilt.edu

The performance of the catalyst is a result of a complex interplay between the ligand structure, the substrates, the base, and the reaction conditions. The rational design of ligands, guided by mechanistic understanding, continues to push the boundaries of palladium-catalyzed amination reactions. uva.nlnih.gov

| Ligand Type | Key Structural Features | Impact on Catalysis | Typical Substrates | Reference |

|---|---|---|---|---|

| Bulky Biaryl Phosphines (e.g., XPhos, SPhos) | Sterically demanding and electron-rich | Promote monoligated Pd(0) species, enhance oxidative addition and reductive elimination. | Aryl chlorides, primary and secondary amines. | uva.nllibretexts.org |

| Josiphos-type Ligands | Ferrocene-based, hindered | Enables coupling of challenging amines, including ammonia. | Primary aliphatic amines, anilines, ammonia. | youtube.comyoutube.com |

| BrettPhos, RuPhos | Dialkylbiarylphosphine structure | Provides wide scope, allows for low catalyst loadings and short reaction times. | Functionalized aryl and heteroaryl halides with primary and secondary amines. | youtube.com |

| KPhos | Dialkyl biheteroaryl phosphine | Suppresses hydroxylation side products in aqueous media. | Aryl/heteroaryl chlorides and bromides with aqueous ammonia. | researchgate.netub.eduvanderbilt.edu |

An alternative and powerful strategy for aniline synthesis involves the direct functionalization of C-H bonds. solubilityofthings.comlibretexts.org A notable example is the palladium(II)/norbornene cooperative catalysis for the redox-neutral ortho-C-H amination of pinacol (B44631) arylborates. solubilityofthings.comlibretexts.orgresearchgate.net This method provides a scalable and robust route to structurally diverse anilines, including those with halogen substituents that can be challenging to prepare via other transition-metal-catalyzed aminations. solubilityofthings.comlibretexts.org

The reaction is phosphine ligand-free and tolerant of air and moisture, making it practical for industrial applications. solubilityofthings.comlibretexts.org The proposed mechanism involves a Pd(II)-Pd(IV)-Pd(II) catalytic cycle, which avoids the need for external oxidants or reductants. libretexts.org The process is initiated by transmetalation between the palladium(II) catalyst and the arylboronate. libretexts.orgresearchgate.net This is followed by norbornene insertion and ortho-C-H activation to form a palladacycle intermediate. libretexts.orgresearchgate.net Oxidative addition of the amination reagent leads to a palladium(IV) complex, which then undergoes reductive elimination to furnish the aniline product and regenerate the palladium(II) catalyst. libretexts.org

This "Borono-Catellani amination" process demonstrates orthogonal reactivity, for example, between pinacol arylborates and aryl iodides. solubilityofthings.comresearchgate.net The method's broad scope and reliability, coupled with the wide availability of pinacol arylborates, make it a valuable addition to the synthetic chemist's toolbox for accessing functionalized anilines. solubilityofthings.comlibretexts.orgresearchgate.net

Nickel-Catalyzed C-F/N-H Alkyne Annulation to Form Indole (B1671886) Derivatives

Beyond palladium, nickel catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A significant development is the nickel-catalyzed annulation of anilines with alkynes to form indole derivatives, which are key structural motifs in many biologically active compounds. nih.gov

One strategy involves the nickel-catalyzed reaction of ortho-fluoro-substituted aniline derivatives with internal alkynes. nih.gov This reaction proceeds via the activation of a strong C-F bond, a challenging but increasingly important transformation in organic synthesis. nih.gov The reaction is facilitated by a directing group, such as a pyrimidine, on the aniline nitrogen. nih.gov The use of a base is essential for the reaction to proceed, indicating that deprotonation of the N-H moiety is a key step. nih.gov

Another approach utilizes a C-H/N-H activation strategy with anilines bearing removable directing groups. This method allows for the step-economical synthesis of decorated indoles without the need for metal oxidants, exhibiting excellent selectivity. Mechanistic studies suggest a reversible C-H/N-H bond activation followed by a rate-limiting migratory alkyne insertion. This strategy has been shown to be effective with challenging electron-rich anilines and both symmetrical and unsymmetrical alkynes.

Multi-Step Conversions and Functional Group Interconversions Leading to Polyhalogenated Anilines

The synthesis of polyhalogenated anilines, such as the target compound this compound, often requires multi-step synthetic sequences involving various functional group interconversions. These strategies allow for the precise introduction of different halogen atoms at specific positions on the aniline ring.

A common approach begins with a readily available aniline derivative, which is then subjected to a series of halogenation and other functional group manipulations. For example, the synthesis of 4-bromo-2-chloroaniline (B1269894) can be achieved from aniline through a multi-step process. This involves first protecting the amino group as an acetanilide, followed by sequential chlorination and bromination reactions. The directing effects of the substituents guide the regioselectivity of the electrophilic aromatic substitution steps. Finally, deprotection of the acetamido group yields the desired polyhalogenated aniline.

Functional group interconversions are fundamental to these synthetic routes. For instance, a nitro group can be introduced onto an aromatic ring via nitration and then reduced to an amine, which in turn can be converted to a diazonium salt. youtube.comresearchgate.net This diazonium group is a versatile intermediate that can be substituted by various halogens (e.g., via the Sandmeyer reaction) or other functional groups.

The synthesis of halogenated anilines can also be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective para-bromination or ortho-chlorination. Hydrodehalogenation, the replacement of a halogen with hydrogen, is another useful transformation, which can be accomplished using reagents like Al-Ni alloy in an alkaline solution. solubilityofthings.com This can be valuable for removing a halogen that was used as a protecting or directing group. solubilityofthings.com

The synthesis of a complex molecule like this compound would likely involve a carefully designed sequence of such reactions, taking into account the electronic and steric effects of the substituents at each step to control the regiochemistry of the transformations.

Decarboxylative Iodination of Anthranilic Acids

A practical and efficient method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. This transformation provides a direct route to introduce an iodine atom ortho to the amino group, a key structural feature in compounds like this compound.

One notable development is a transition-metal-free and base-free protocol that utilizes molecular iodine (I₂) and potassium iodide (KI) in the presence of oxygen. rsc.org This method is particularly effective for a range of substituted anthranilic acids. The reaction is typically performed in a high-pressure autoclave at elevated temperatures. For instance, the synthesis of 4-bromo-2-iodoaniline (B187669) from 2-amino-4-bromobenzoic acid can be achieved by heating the starting material with iodine and potassium iodide in acetonitrile (B52724) (CH₃CN) under an oxygen atmosphere (10 bar) at 180°C for 4 hours. rsc.org

Radical trapping experiments suggest the involvement of a radical-mediated mechanism in this process. rsc.org The high temperature and pressure conditions facilitate the displacement of the carboxylic acid group and subsequent iodination. This methodology is advantageous as it avoids the use of expensive and toxic heavy metal catalysts.

| Parameter | Condition |

|---|---|

| Starting Material | 2-Amino-4-bromobenzoic acid |

| Reagents | Iodine (I₂), Potassium Iodide (KI) |

| Solvent | Acetonitrile (CH₃CN) |

| Atmosphere | Oxygen (O₂) at 10 bar |

| Temperature | 180°C |

| Reaction Time | 4 hours |

| Product | 4-Bromo-2-iodoaniline |

Nucleophilic Aromatic Substitution of Fluorine Atoms in Polyfluorinated Systems

In polyfluorinated aromatic compounds, the fluorine atoms significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reactivity can be harnessed to introduce a variety of functional groups. The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution.

Research has shown that in systems with multiple fluorine atoms, the fluorine atom at the para-position to a strong electron-withdrawing group is often the most susceptible to substitution. ebyu.edu.tr For example, in studies on di- and tri-fluorine-substituted benzaldehydes, the para-fluorine atom was readily replaced by a methoxy (B1213986) group when methanol (B129727) (MeOH) was used as the solvent in a base-catalyzed condensation. ebyu.edu.tr This SNAr reaction can sometimes compete with other desired reactions. However, solvent choice can provide selectivity; using a solvent like tetrahydrofuran (B95107) (THF) was found to suppress the SNAr reaction, allowing the desired condensation to proceed with excellent selectivity. ebyu.edu.tr This principle is directly applicable to the modification of polyfluorinated aniline systems, where a strategically placed fluorine atom could be substituted by a nucleophile to build molecular complexity.

| Solvent | Observation | Outcome |

|---|---|---|

| Methanol (MeOH) | Facilitates SNAr | Substitution of para-fluorine with methoxy group |

| Tetrahydrofuran (THF) | Suppresses SNAr | Preservation of fluorine atoms, allowing other reactions to occur selectively |

Cross-Coupling Reactions Utilizing Halogenated Benzoic Acid Precursors

Halogenated benzoic acids are versatile precursors for the synthesis of complex aromatic compounds through cross-coupling reactions. While the benzoic acid itself is not typically a direct coupling partner, it can be readily converted into a more reactive derivative. For instance, the carboxylic acid can be transformed into an aryl halide, which can then participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings.

These reactions are fundamental for forming carbon-carbon bonds. In a typical Suzuki-Miyaura reaction, an aryl halide (Ar-X) is coupled with an aryl boronic acid (Ar'-B(OH)₂) in the presence of a palladium catalyst and a base to form a biaryl (Ar-Ar'). This strategy is highly efficient for creating biaryl scaffolds, which are prevalent in many biologically active molecules. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions allows for the coupling of a wide range of substrates with high functional group tolerance. organic-chemistry.org For precursors like this compound, the different halogens (Br, I) offer orthogonal reactivity, allowing for sequential, site-selective cross-coupling reactions to introduce different aryl or alkyl groups.

Metalation/Cross-Coupling Sequences for Biaryl and Heterobiaryl Formation

The formation of biaryl and heterobiaryl structures is a cornerstone of modern organic synthesis. thieme-connect.de Metalation/cross-coupling sequences provide a powerful and direct method for achieving this transformation. This approach involves the deprotonation of an aromatic C-H bond using a strong base (metalation), often directed by a nearby functional group, to form an organometallic intermediate. This intermediate is then reacted in situ with an aryl halide in a cross-coupling reaction to form the desired biaryl product.

A common strategy involves directed ortho-lithiation, where a lithium base selectively removes a proton adjacent to a directing group, followed by transmetalation to another metal (e.g., indium, zinc) and subsequent palladium-catalyzed cross-coupling. organic-chemistry.org Alternatively, ligand-free, base-promoted cross-coupling reactions have been developed. For example, using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can promote the coupling of arenes with electron-deficient aryl halides. nih.gov These methods are advantageous as they often streamline synthetic sequences by avoiding the need to pre-functionalize both coupling partners. thieme-connect.denih.gov For a substrate like this compound, direct C-H activation or metalation could provide an alternative pathway to functionalization, complementing the reactivity of the existing halogen atoms.

| Parameter | Condition |

|---|---|

| Aryl Halide Type | Electron-deficient (e.g., nitro- or cyano-substituted) |

| Arene Partner | Various arenes |

| Promoter/Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Catalyst | None (ligand-free) |

| Temperature | 130°C |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Bromo 3,4 Difluoro 2 Iodoaniline Scaffolds

Halogen-Specific Bond Activation and Functionalization

The presence of bromine, iodine, and fluorine atoms on the same aromatic ring allows for highly selective functionalization reactions, primarily driven by the differential reactivity of the carbon-halogen bonds.

The selective functionalization of polyhalogenated aromatic compounds is largely dictated by the differing strengths of the carbon-halogen (C-X) bonds. The bond dissociation energies (BDEs) for C-X bonds on aromatic rings generally follow the trend C-F > C-Cl > C-Br > C-I. This trend is a direct consequence of the decreasing electronegativity and increasing atomic size of the halogen atoms, which leads to weaker orbital overlap with the carbon atom.

In the case of 6-bromo-3,4-difluoro-2-iodoaniline, the C-I bond is significantly weaker and more labile than the C-Br bond. Computational studies on various halo-substituted aromatic compounds have consistently shown that the BDE of a C-I bond is considerably lower than that of a C-Br bond in a similar chemical environment. For instance, studies on 2-haloethanols have shown the C-I bond dissociation enthalpy to be approximately 228.7 kJ·mol⁻¹, while the C-Br bond dissociation enthalpy is around 305.0 kJ·mol⁻¹ researchgate.net. This substantial difference in bond strength is the primary factor enabling the selective cleavage of the C-I bond in the presence of a C-Br bond.

This differential reactivity is most commonly exploited in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. In these reactions, the catalytic cycle typically begins with the oxidative addition of the organohalide to the low-valent metal center (e.g., Pd(0)). The rate of this oxidative addition step is highly dependent on the C-X bond strength, with the weaker C-I bond reacting much more readily than the C-Br bond. Consequently, by carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), it is possible to achieve highly chemoselective functionalization at the C-I position of this compound, leaving the C-Br bond intact for subsequent transformations.

Table 1: Representative Carbon-Halogen Bond Dissociation Enthalpies (BDEs)

| Bond Type | General BDE Range (kcal/mol) |

| C-I | 50 - 60 |

| C-Br | 65 - 75 |

| C-Cl | 80 - 90 |

| C-F | 100 - 115 |

| Note: These are approximate values and can vary depending on the specific molecular structure and computational method used. |

Recent advances in photoredox catalysis have introduced the concept of chromoselective bond activation, where the wavelength of light used can dictate which of several carbon-halogen bonds in a polyhalogenated molecule is cleaved. This strategy offers an orthogonal approach to the traditional reactivity-based selectivity. While specific studies on this compound are not yet available, the principles of chromoselective catalysis can be extrapolated.

In such systems, a photocatalyst absorbs light of a specific wavelength, bringing it to an excited state with a defined redox potential. This excited photocatalyst can then selectively activate a particular C-X bond through either an oxidative or reductive quenching cycle. For a molecule like this compound, it is conceivable that a lower-energy light (e.g., red light) could be used to selectively activate the weaker C-I bond, while a higher-energy light (e.g., blue light) might be required to activate the stronger C-Br bond. This would allow for a stepwise functionalization of the molecule, providing a high degree of control over the final product.

Halogen bonding is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. In the context of electrophilic aromatic halogenations, halogen bonding can play a crucial role in activating the halogenating agent. For a substrate like this compound, which is already heavily substituted with electron-withdrawing groups, further electrophilic halogenation is generally disfavored. However, understanding the role of halogen bonding is important for predicting potential side reactions or for designing catalysts for other transformations.

In reactions involving N-halosuccinimides (NXS) as halogen sources, Lewis basic catalysts can form a halogen bond with the halogen atom of the NXS reagent. This interaction polarizes the N-X bond, making the halogen atom more electrophilic and facilitating its transfer to an aromatic ring. The aniline (B41778) nitrogen in this compound, despite its reduced basicity due to the fluorine substituents, could potentially act as a Lewis base to activate an external halogenating agent, although this is less likely given the deactivating nature of the ring. More relevant is the potential for the halogen substituents on the aniline to participate in halogen bonding with other species in the reaction mixture, influencing the local electronic environment and potentially the regioselectivity of other reactions.

Reactivity of the Aniline Moiety in Catalytic Processes

The aniline moiety in this compound is a key functional group that can participate in a variety of catalytic processes. Its reactivity is, however, significantly modulated by the presence of the fluorine and other halogen substituents.

Anilines are ambident nucleophiles, meaning they can react at two different sites: the nitrogen atom (N-nucleophile) and the aromatic ring (C-nucleophile). In transition metal-catalyzed reactions, the preferred mode of reactivity depends on the specific reaction conditions and the electronic properties of the aniline.

As an N-nucleophile, the aniline can readily participate in reactions such as Buchwald-Hartwig amination, where it couples with an aryl halide or triflate to form a diarylamine. The lone pair of electrons on the nitrogen atom is directly involved in the catalytic cycle. For this compound, N-alkylation or N-arylation would be a common transformation.

The competition between N- and C-nucleophilicity is a critical aspect to consider when designing synthetic routes involving this molecule. Generally, N-functionalization is more facile and occurs under milder conditions than C-H activation.

The two fluorine atoms at the 3- and 4-positions of the aniline ring have a profound impact on the reactivity of the amino group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the aniline.

This reduction in electron density has two major consequences:

Decreased Basicity: The pKa of the anilinium ion is a measure of the basicity of the aniline. The electron-withdrawing fluorine atoms make the lone pair on the nitrogen less available for protonation, thus lowering the basicity of the aniline compared to unsubstituted aniline.

Decreased N-Nucleophilicity: The reduced electron density on the nitrogen atom also makes it a weaker nucleophile. This can affect the rate of N-functionalization reactions. However, in some cases, the decreased nucleophilicity can be advantageous, as it can prevent side reactions and lead to more selective transformations.

Table 2: Approximate pKa Values of Substituted Anilinium Ions

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 4-Fluoroaniline | 4.65 |

| 3-Fluoroaniline | 3.5 |

| 3,4-Difluoroaniline | ~3.0 (estimated) |

| This compound | < 3.0 (estimated) |

| Note: The pKa values are indicative and show the trend of decreasing basicity with increasing fluorine substitution and the presence of other halogens. |

In addition to the electronic effects, fluorine can also participate in hydrogen bonding. The fluorine atoms can act as hydrogen bond acceptors, which can influence the solvation of the molecule and the transition states of reactions, thereby affecting reaction rates and selectivities. Studies on fluorinated anilines have shown that fluorine substituents can promote the formation of N-H···F hydrogen bonds, which can influence the crystal packing and intermolecular interactions.

Radical Pathways in Halogenated Aniline Transformations

The transformation of halogenated anilines, including the complex scaffold this compound, can proceed through various radical pathways. These pathways offer alternative reaction mechanisms to traditional ionic routes and are often initiated by single electron transfer or photoinduction.

Single Electron Transfer (SET) Mechanisms in Catalysis

Single Electron Transfer (SET) is a fundamental process in photoredox catalysis that generates radical species. sigmaaldrich.com This mechanism can be categorized into oxidative and reductive quenching cycles. sigmaaldrich.com The feasibility of a SET process can be predicted by the Gibbs energy of the photoinduced electron transfer. sigmaaldrich.com

In the context of halogenated anilines, SET can be initiated through the formation of an electron donor-acceptor (EDA) complex. nih.gov For instance, the interaction between N,N-dialkylanilines and a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can lead to an SET event, either under dark conditions or upon visible-light irradiation, depending on the aniline's structure. nih.gov This process generates an α-aminoalkyl radical, which can then participate in further reactions, such as addition to electron-deficient olefins. nih.gov

While 2-haloaniline products from certain reactions are consistent with a sigmatropic rearrangement, the formation of 4-haloaniline products may arise from a radical pathway or a nucleophilic aromatic substitution-type mechanism. nih.gov The involvement of radical species in these transformations is an active area of investigation. nih.gov The use of silyl (B83357) radicals, generated photocatalytically, represents another strategy for activating alkyl halides as nucleophilic cross-coupling partners. nih.gov This method relies on the silyl radical's ability to abstract a halogen atom from an alkyl halide, generating a nucleophilic radical species. nih.gov

It is important to note that the presence of halogens on the aniline ring can influence the reaction pathway. For example, in the difluoroalkylation of anilines, a radical chain mechanism initiated by a halogen bonding-assisted EDA complex has been proposed. acs.org Photoirradiation of this complex leads to a SET event, generating a fluorinated radical and a cationic radical species of the aniline. acs.org

Photoinduced Radical Relay Carbonylative Annulation

Photoinduced radical reactions provide a powerful tool for the synthesis of complex molecules from halogenated anilines. One such transformation is the photoinduced radical relay carbonylative annulation. While specific examples involving this compound are not detailed in the provided information, the general principles of photoinduced reactions on anilines can be considered.

Photoirradiation of an aniline in the presence of a suitable photocatalyst can initiate a single electron transfer (SET) event. For example, photoirradiation of an Eosin Y photocatalyst can lead to a SET from the excited photocatalyst to a fluorinated radical precursor, generating a fluorinated radical. acs.org The resulting oxidized photocatalyst can then undergo another SET with the aniline to regenerate the ground-state photocatalyst and form a radical cation of the aniline. acs.org This radical cation can then react with the fluorinated radical to form a new carbon-carbon bond. acs.org

Enzymatic Transformations of Halogenated Anilines: Mechanistic Insights

Enzymes play a crucial role in the transformation of halogenated anilines, offering highly selective and environmentally benign reaction pathways. These transformations often involve monooxygenation, dehalogenation, and the formation of reactive intermediates.

Monooxygenation and Reactive Quinoneimine Formation Pathways

The enzymatic transformation of fluorinated anilines can proceed through microsomal NADPH-dependent dehalogenation, which involves several reaction pathways. nih.gov One major route is monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion. nih.gov A key reactive intermediate formed in this process is a quinoneimine, not the corresponding 4-hydroxyaniline. nih.govnih.gov In the presence of NADPH, this reactive quinoneimine metabolite can be chemically reduced to the 4-hydroxyaniline derivative. nih.gov

Another pathway involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins. nih.gov This metabolite can be formed either directly from the monooxygenase reaction or through the re-oxidation of a hydroxyaniline metabolite by superoxide (B77818) anion radicals produced by the microsomal system. nih.gov The importance of this pathway increases with a higher degree of fluoro-substitution on the aniline derivative. nih.gov

The reactivity of the formed (semi)quinoneimines is dependent on their substitution pattern and generally increases with the number of fluoro-substituents. nih.gov These quinone and quinone imine metabolites are highly reactive and can induce various toxic effects in vivo by acting as Michael acceptors and reacting with cellular macromolecules like proteins and DNA. nih.gov They also possess high redox potential and can participate in redox cycling, leading to the formation of reactive oxygen species (ROS). nih.gov

The formation of large-molecule disinfection byproducts from the halogenation of anilines can also proceed through the formation of benzoquinone imines, which can subsequently undergo ring cleavage. nih.gov

Dehalogenation Mechanisms in Fluorinated Aniline Derivatives

Enzymatic dehalogenation of fluorinated aniline derivatives is a significant biotransformation process. nih.gov One mechanism involves the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen. nih.gov The reactive intermediate in this process is likely a semiquinoneimine, which releases its fluorine atom upon dimerization, polymerization, or protein binding. nih.gov Fluorohydroxyanilines where the hydroxyl group is positioned ortho or para to the fluoro substituent are particularly unstable and readily lose a fluoride anion in the presence of oxygen. nih.gov

It is important to recognize that all three identified pathways for the dehalogenation of fluorinated aniline derivatives are considered bioactivation pathways, leading to the formation of reactive intermediates. nih.gov

Beyond enzymatic processes, chemical methods for the dehalogenation of halogenated anilines have also been developed. For instance, the use of an Al-Ni alloy in an alkaline aqueous solution can achieve hydrodehalogenation of various halogenated anilines, including fluoro, chloro, and bromo derivatives, at room temperature. researchgate.net

Dearomatization Reactions of Halogenated Aniline Derivatives

Dearomatization reactions represent a powerful strategy for transforming flat, aromatic structures like halogenated anilines into three-dimensional molecular architectures. nih.gov These reactions are valuable for the synthesis of complex organic molecules. nih.govrsc.org

One approach to the dearomatization of aniline derivatives involves the use of hypervalent iodine reagents. nih.gov For example, the λ5-iodane 2-iodoxybenzoic acid (IBX) can be used for the regioselective oxidative dearomatization of 2-methylanilines into ortho-quinol imines. nih.gov The stability of the resulting quinonoid imines can be an issue, as they can be sensitive to hydrolysis and polymerization. nih.gov To circumvent this, using an anilide derivative can lead to more stable ortho-quinone imides. nih.gov

Another strategy for accessing functionalized cyclic compounds from anilines is through a dearomatization-aromatization sequence. rsc.orgacs.org For instance, a catalytic, redox-neutral method has been developed for the difunctionalization of oxindoles using ketimines derived from anilines and heteronucleophiles. rsc.org This reaction proceeds through a tetra-substituted alkene intermediate, which is stabilized by extended resonance, ultimately leading to the formation of 3,3-disubstituted oxindoles. rsc.org

The table below summarizes the key reaction types and their general characteristics in the transformation of halogenated aniline scaffolds.

| Reaction Type | Key Features | Initiator/Reagent | Intermediate Species |

| Single Electron Transfer (SET) | Radical pathway, can be initiated by light. sigmaaldrich.comnih.gov | Photocatalyst, Lewis Acid nih.govacs.org | Radical cations, α-aminoalkyl radicals nih.govacs.org |

| Photoinduced Carbonylative Annulation | Forms cyclic structures, involves radical relay. | Photocatalyst, Light acs.org | Radical cations, fluorinated radicals acs.org |

| Enzymatic Monooxygenation | Introduces oxygen, forms reactive intermediates. nih.gov | Monooxygenase enzymes, NADPH nih.gov | Quinoneimines, semiquinoneimines nih.govnih.gov |

| Enzymatic Dehalogenation | Removes halogen atoms, can involve hydroxylation. nih.gov | Dehalogenase enzymes nih.gov | Hydroxylated anilines, semiquinoneimines nih.gov |

| Dearomatization | Converts aromatic to non-aromatic rings. nih.govrsc.org | Hypervalent iodine reagents (e.g., IBX) nih.gov | Quinol imines, quinone imides nih.gov |

Derivatization and Transformative Applications of 6 Bromo 3,4 Difluoro 2 Iodoaniline

Strategic Functionalization via Cross-Coupling Reactions

The presence of both an iodo and a bromo group on the aniline (B41778) ring is pivotal for its utility in sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition to a palladium(0) catalyst compared to the carbon-bromine (C-Br) bond. This reactivity difference allows for selective functionalization at the C2 position (iodine) while leaving the C6 position (bromine) intact for subsequent transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govlibretexts.org In the case of 6-bromo-3,4-difluoro-2-iodoaniline, the higher reactivity of the C-I bond enables selective coupling with various boronic acids or their esters at the C2 position. This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. libretexts.org

The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This selectivity allows for the initial introduction of an aryl or heteroaryl substituent, which can then be followed by a second cross-coupling reaction at the less reactive C-Br position to generate highly substituted, non-symmetrical biaryl compounds. The reaction is compatible with a wide range of functional groups on the boronic acid partner. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | libretexts.org |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, bulky electron-rich phosphines) | libretexts.org |

| Base | Carbonates (Na₂CO₃, K₂CO₃), Phosphates (K₃PO₄) | beilstein-journals.org |

| Solvent | Toluene, Dioxane, THF, often with water | nih.gov |

| Reactant | Aryl or heteroaryl boronic acids/esters | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds selectively at the more reactive C2-iodo position. libretexts.org This allows for the introduction of an alkynyl group, a valuable functional handle for further transformations or as a key structural element in conjugated materials and biologically active molecules. wikipedia.orgnih.gov

The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the alkynylated aniline. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | wikipedia.org |

| Base | Amines (e.g., Triethylamine, Diisopropylamine) | organic-chemistry.org |

| Solvent | THF, DMF, Acetonitrile (B52724) | soton.ac.uk |

| Alkyne | Terminal alkynes (Aryl, Alkyl, Silyl (B83357) protected) | wikipedia.org |

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions introduce a carbonyl group (CO) between the aryl halide and a nucleophile. For 2-iodoanilines, this provides a direct route to various carbonyl-containing heterocycles. acs.orgorganic-chemistry.org In a palladium-catalyzed process, carbon monoxide can be inserted into the aryl-palladium bond formed after oxidative addition. The resulting aroyl-palladium intermediate can then react with various nucleophiles or undergo cyclization.

For instance, the carbonylative coupling of 2-iodoanilines with cyanamide (B42294) leads to the formation of 2-aminoquinazolin-4(3H)-ones through a domino carbonylation/cyclization process. acs.orgnih.govorganic-chemistry.org This method often utilizes molybdenum hexacarbonyl as a solid source of carbon monoxide, avoiding the need for high-pressure CO gas. organic-chemistry.org Another application is the carbonylative cyclization with aryl iodides to produce 2-arylbenzoxazinones. organic-chemistry.org These reactions highlight the utility of the 2-iodoaniline (B362364) moiety in rapidly constructing complex, fused heterocyclic systems.

Construction of Complex Heterocyclic Systems

The ortho-amino and halide functionalities of this compound serve as a powerful precursor for the synthesis of fused heterocyclic structures like quinolones and indoles, which are core scaffolds in many pharmaceutical agents.

Synthesis of Quinolone Derivatives from 2-Iodoanilines

The 4-quinolone skeleton is a privileged structure in medicinal chemistry. nih.gov Palladium-catalyzed carbonylative annulation of N-substituted 2-iodoanilines with internal alkynes provides an efficient route to 3,4-disubstituted 2-quinolones. nih.gov This reaction proceeds under an atmosphere of carbon monoxide, where the nitrogen substituent on the aniline is crucial for achieving high yields and is ultimately cleaved during the reaction to afford N-unsubstituted 2-quinolones. nih.gov The process is tolerant of a variety of substituents on both the alkyne and the aniline ring. nih.gov

Another strategy involves the carbonylative Sonogashira annulation, where 2-iodoanilines react with terminal acetylenes in the presence of a palladium catalyst and a CO source like Mo(CO)₆ to form the quinolone ring system. nih.gov These methods provide access to a diverse library of quinolone derivatives for biological screening.

Formation of Indole (B1671886) Derivatives

The indole nucleus is one of the most important heterocycles in drug discovery. nih.gov The 2-iodoaniline moiety is a key starting material for several indole syntheses. One-pot procedures involving a copper-free Sonogashira alkynylation of a 2-haloaniline followed by a base-catalyzed cyclization can produce 2-substituted indoles. beilstein-journals.org

Furthermore, a four-component reaction has been developed where a 2-haloaniline is first alkynylated, cyclized to form an indole anion, which is then sequentially trapped by an iodine electrophile (like N-iodosuccinimide) and an alkyl halide. beilstein-journals.org This allows for the concise synthesis of trisubstituted 3-iodoindoles, which are themselves valuable intermediates for further functionalization via cross-coupling reactions. beilstein-journals.org

Cyclization Reactions to Form Carbolines

The synthesis of carbolines, a class of nitrogen-containing heterocyclic compounds with significant pharmacological activities, represents a key application for aniline derivatives. While direct experimental data on the cyclization of this compound to form carbolines is not extensively documented in publicly available literature, established synthetic methodologies provide a strong basis for predicting its reactivity.

One of the most powerful methods for carboline synthesis is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with a 2-iodoaniline derivative. In the case of this compound, the highly reactive carbon-iodine bond is the primary site for oxidative addition to a palladium(0) catalyst. This would be followed by coordination of an alkyne, migratory insertion, and reductive elimination to furnish a fluorinated and brominated carboline scaffold. The reaction conditions would likely involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and a suitable solvent.

Another viable strategy is the Buchwald-Hartwig amination followed by an intramolecular C-H activation/cyclization. This would involve the initial coupling of this compound with a suitable amine, followed by a palladium-catalyzed intramolecular cyclization to form the carboline ring system. The regioselectivity of the initial amination would be crucial and could potentially be directed to either the bromo or iodo position depending on the chosen catalytic system.

The presence of the fluorine atoms on the aniline ring is expected to influence the electronic properties of the molecule, potentially impacting the reaction rates and yields of these cyclization reactions. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the aromatic ring, which may facilitate certain steps in the catalytic cycle.

Regioselective Modification at Bromine, Fluorine, and Iodine Sites

The differential reactivity of the three halogen substituents on the this compound ring is a key feature that allows for its regioselective functionalization. This selectivity is primarily governed by the relative bond strengths (C-I < C-Br < C-F) and the propensity of each halogen to participate in various cross-coupling reactions.

Table 1: Predicted Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Catalyst System | Primary Site of Reaction | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Iodine | 2-Aryl-6-bromo-3,4-difluoroaniline |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Iodine | 2-Alkynyl-6-bromo-3,4-difluoroaniline |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | Iodine | 2-Alkenyl-6-bromo-3,4-difluoroaniline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Bromine or Iodine | 2-Amino or 6-Amino derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Iodine | 2-Substituted-6-bromo-3,4-difluoroaniline |

The carbon-iodine bond is the most labile and therefore the most reactive site for palladium-catalyzed cross-coupling reactions. Consequently, Suzuki, Sonogashira, Heck, and Stille couplings are expected to occur selectively at the C-2 position, leaving the bromo and fluoro substituents intact. This allows for the introduction of a wide variety of aryl, alkynyl, alkenyl, and other organic moieties at this position.

The carbon-bromine bond is less reactive than the carbon-iodine bond but can be activated under more forcing conditions or with specific catalyst systems. This allows for sequential cross-coupling reactions, where the iodine is first displaced, followed by functionalization at the bromine site. Buchwald-Hartwig amination, for example, can often be tuned to react selectively at either the bromo or iodo position by careful selection of the palladium catalyst and ligands.

The carbon-fluorine bonds are generally the most robust and least reactive in palladium-catalyzed cross-coupling reactions. Their modification typically requires harsh reaction conditions or specialized catalytic systems and is less common in standard synthetic transformations.

Introduction of Other Functional Groups via Nucleophilic Substitution

The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound activates the ring towards nucleophilic aromatic substitution (SNAr). This provides a pathway for the introduction of other functional groups by displacing one of the halogen atoms, typically one of the fluorine atoms, with a suitable nucleophile.

The position of nucleophilic attack is governed by the electronic activation provided by the other substituents. In this case, the fluorine atoms are ortho and meta to the amino group and ortho and para to the bromine and iodine atoms. The cumulative electron-withdrawing effect of the halogens makes the ring susceptible to attack by strong nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent | Potential Site of Substitution | Product Type |

| Alkoxide | NaOR | Fluorine | Alkoxy-substituted aniline |

| Thiolate | NaSR | Fluorine | Thioether-substituted aniline |

| Amine | R₂NH | Fluorine | Diamino-substituted aniline |

| Azide | NaN₃ | Fluorine | Azido-substituted aniline |

Strong nucleophiles such as alkoxides, thiolates, and amines can displace one of the fluorine atoms, leading to the formation of ethers, thioethers, and substituted anilines, respectively. The reaction typically requires a polar aprotic solvent and may be facilitated by elevated temperatures. The regioselectivity of the substitution would depend on the relative activation of the two fluorine positions by the other substituents on the ring.

Advanced Spectroscopic and Structural Analysis of 6 Bromo 3,4 Difluoro 2 Iodoaniline and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 6-bromo-3,4-difluoro-2-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

While specific experimental spectra for this compound are not widely published, the expected NMR data can be predicted based on the substituent effects and known chemical shifts of analogous halogenated anilines. researchgate.netrsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the lone aromatic proton (H-5) and a broad signal for the two amine (-NH₂) protons. The chemical shift of the aromatic proton is influenced by the surrounding halogen substituents. The amine protons' signal is typically broad due to quadrupole effects of the nitrogen atom and chemical exchange; its position can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the attached substituents. Carbons bonded to electronegative fluorine atoms will show large C-F coupling constants. The carbons attached to bromine and iodine will also have their chemical shifts influenced by the heavy atom effect. The carbon bearing the amino group (C-2) will be shielded relative to the others. researchgate.net

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4. These signals will appear as multiplets due to coupling with each other (³JF-F), with the aromatic proton (⁴JH-F), and with adjacent carbon atoms (¹JC-F, ²JC-F). The chemical shifts and coupling constants are characteristic of the electronic environment and provide definitive proof of the fluorine atoms' positions on the aromatic ring. rsc.orgpg.edu.pl

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | H-5 | 7.0 - 7.5 | Multiplet (due to coupling with F-3 and F-4) |

| ¹H | -NH₂ | 3.5 - 5.0 | Broad singlet |

| ¹³C | C-1 | ~140 | Multiplet (Coupling with F) |

| C-2 | ~90 | Multiplet (Coupling with F) | |

| C-3 | ~150 (d, ¹JC-F ≈ 245) | Multiplet | |

| C-4 | ~145 (d, ¹JC-F ≈ 245) | Multiplet | |

| C-5 | ~120 | Multiplet (Coupling with F) | |

| C-6 | ~115 | Multiplet (Coupling with F) | |

| ¹⁹F | F-3 | -130 to -140 | Multiplet |

| F-4 | -140 to -150 | Multiplet |

For molecules without chiral centers like this compound, stereochemical analysis is not applicable. However, advanced NMR techniques can provide valuable information about the molecule's preferred conformation, particularly the orientation of the amine group relative to the bulky ortho substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between nuclei that are in close proximity, typically within 5 Å. columbia.edulibretexts.org A NOESY or ROESY experiment could reveal correlations between the amine protons and the aromatic proton (H-5), which would help to establish the time-averaged conformation of the -NH₂ group. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a small molecule like this, NOESY is generally preferred. reddit.com Observing a Nuclear Overhauser Effect (NOE) between specific protons confirms their spatial closeness, which is independent of through-bond connectivity. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. lcms.cz For this compound, HRMS provides definitive confirmation of its molecular formula, C₆H₃BrF₂IN.

The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁴N). An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's identity. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.

| Molecular Formula | Isotopologue | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₃BrF₂IN | C₆H₃⁷⁹BrF₂IN | 332.8453 |

| C₆H₃⁸¹BrF₂IN | 334.8433 |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While no crystal structure for this compound has been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state material. If suitable crystals were obtained, this technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, X-ray crystallography would reveal the details of the crystal packing and the nature of intermolecular interactions. In halogenated anilines, a combination of hydrogen bonds and halogen bonds often dictates the supramolecular architecture. nih.gov It would be expected that the amine group (-NH₂) acts as a hydrogen bond donor, potentially forming N-H···N or N-H···F interactions with neighboring molecules. acs.org Additionally, the iodine and bromine atoms, particularly the iodine due to its high polarizability, could act as halogen bond donors, forming interactions with electronegative atoms on adjacent molecules. nih.govacs.org These noncovalent interactions play a crucial role in determining the physical properties of the solid material. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. asianpubs.org The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. wikieducator.org Aromatic C-H stretching occurs just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ range. The C-N stretching of the aromatic amine is expected around 1250-1335 cm⁻¹. wikieducator.org Strong absorptions corresponding to C-F bonds are typically observed in the 1000-1300 cm⁻¹ region. The vibrations for C-Br and C-I bonds occur at lower frequencies, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like aniline (B41778) exhibit strong absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of the amino group and halogen substituents on the ring will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The formation of electron donor-acceptor (EDA) complexes between anilines and other molecules can also be studied using UV-Vis spectroscopy, often resulting in new, long-wavelength absorption bands. acs.orgnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| N-H Bend | 1590 - 1650 | |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | |

| Aryl-Nitrogen | C-N Stretch | 1250 - 1335 |

| Aryl-Fluorine | C-F Stretch | 1000 - 1300 |

| Aryl-Bromine | C-Br Stretch | 500 - 690 |

| Aryl-Iodine | C-I Stretch | ~500 |

Computational Chemistry and Theoretical Investigations of 6 Bromo 3,4 Difluoro 2 Iodoaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool to predict the electronic structure and reactivity of molecules. For a polysubstituted aniline (B41778) like 6-bromo-3,4-difluoro-2-iodoaniline, DFT can provide significant insights.

Exploration of Reaction Mechanisms and Transition States

While no specific reaction mechanisms involving this compound have been computationally elucidated, DFT could be employed to model its behavior in various organic reactions. For instance, in electrophilic aromatic substitution, DFT calculations could map the potential energy surface, identifying the transition states and intermediates for substitution at the remaining free carbon position. The interplay of the activating amino group and the deactivating, yet directing, halogen substituents would be a key focus. Theoretical studies on the annulation reactions of other substituted anilines have successfully used DFT to compare different mechanistic pathways and determine the most plausible routes based on activation energies. nih.gov Such an approach for this compound would be invaluable in predicting its synthetic utility.

Prediction of Regioselectivity and Stereoselectivity

The substitution pattern on the aniline ring presents a complex case for predicting regioselectivity in further reactions. The amino group is a strong ortho-, para-director, while the halogens are deactivating ortho-, para-directors. Given the positions of the existing substituents, any further electrophilic attack would be sterically hindered. DFT calculations could precisely predict the most likely site of reaction by comparing the energies of the sigma-complex intermediates for each possible position.

For reactions involving the amino group or potential chiral centers, DFT can also predict stereoselectivity. Although this compound itself is not chiral, its derivatives could be. Computational studies on other anilides have demonstrated the ability of DFT to explain enantioselectivity by analyzing the distortion of ligands in catalytic C-H activation steps.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound are governed by the cumulative effects of its substituents. The amino group donates electron density to the ring, while the fluorine, bromine, and iodine atoms withdraw electron density through induction, and to a lesser extent, donate through resonance. DFT calculations can quantify these effects by computing molecular orbital energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Theoretical investigations on other halogenated anilines have shown that the HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. bohrium.com A smaller gap generally implies higher reactivity. The MEP would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For instance, studies on perhalogenated anilines have used MEP calculations to identify the most positive potential binding sites, which are crucial for understanding intermolecular interactions. acs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered by halogens | Reduced electron-donating ability |

| LUMO Energy | Lowered by halogens | Increased electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Balance between stability and reactivity |

| Dipole Moment | Significant | Polarity due to asymmetric substitution |

This table is illustrative and based on general principles of substituent effects on aniline. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be applied to study the conformational flexibility of this compound, particularly the rotation of the amino group and the potential for intramolecular interactions. While the aromatic ring itself is rigid, the N-H bonds and the C-N bond have rotational freedom. MD simulations can explore the potential energy landscape associated with these rotations over time, identifying the most stable conformations. For fluorinated nucleoside analogues, conformational analysis has been successfully performed using MD simulations to understand their structural preferences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

In the absence of biological activity data, QSAR studies on this compound would focus on predicting its physicochemical properties based on its chemical features. Cheminformatics approaches can calculate a wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic and steric parameters.

QSAR models have been developed for other aniline derivatives to predict properties like lipophilicity and toxicity. nih.govnih.gov These models often use descriptors derived from quantum mechanical calculations. For this compound, a QSAR analysis could correlate its structural features with predicted properties, providing valuable data for potential applications in materials science or as a synthetic intermediate.

Table 2: Calculated Chemical Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value | Implication |

| Molecular Weight | ~333.9 g/mol | High molecular mass |

| XLogP3 | ~3.5 | Moderate lipophilicity |

| Topological Polar Surface Area | ~26 Ų | Potential for polar interactions |

| Hydrogen Bond Donors | 1 (from NH2) | Can act as a hydrogen bond donor |

| Hydrogen Bond Acceptors | 2 (from F atoms) | Can act as a hydrogen bond acceptor |

This table is illustrative and based on cheminformatics predictions for similar structures.

Studies on Halogen Bonding and Other Non-Covalent Interactions

The presence of bromine and iodine atoms in this compound makes it a prime candidate for forming halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The iodine atom, being the most polarizable, would be the strongest halogen bond donor. Computational studies on other iodo-substituted aromatic compounds have extensively investigated their halogen bonding capabilities. acs.orgnih.gov

DFT calculations can be used to model the interaction of this compound with various halogen bond acceptors, such as nitrogen or oxygen-containing molecules. These calculations would determine the strength and geometry of the halogen bonds. Additionally, the fluorine atoms and the amino group can participate in hydrogen bonding. Theoretical studies on perhalogenated anilines have explored the competition and cooperativity between hydrogen and halogen bonding. acs.orgnih.gov Understanding these non-covalent interactions is crucial for predicting the crystal packing of this compound and its potential use in crystal engineering and supramolecular chemistry.

Conclusion and Future Research Directions in Polyhalogenated Aniline Chemistry

Summary of Current Knowledge on 6-Bromo-3,4-difluoro-2-iodoaniline Synthesis and Reactivity

Specific literature detailing the synthesis and reactivity of this compound is not extensively available in public databases. However, its structure, featuring bromo, iodo, and fluoro substituents on an aniline (B41778) ring, allows for a reasoned projection of its chemical behavior based on established principles of organic chemistry and findings for analogous compounds.

Synthesis: The synthesis of such a polyhalogenated aniline would likely involve a multi-step sequence, starting from a simpler aniline or nitrobenzene (B124822) precursor. A plausible synthetic strategy could begin with a difluoroaniline or difluoronitrobenzene. Subsequent selective halogenation steps would be required to introduce the bromine and iodine atoms. The order of these halogenation reactions would be critical to achieving the desired substitution pattern, governed by the directing effects of the existing substituents (the amino or nitro group and the fluorine atoms). For instance, the synthesis of the related compound 6-bromo-4-iodoquinoline (B1287929) has been achieved from 4-bromoaniline (B143363) through a multi-step process involving cyclization and substitution reactions. researchgate.netatlantis-press.com This highlights the general strategy of building complexity from simpler halogenated precursors.